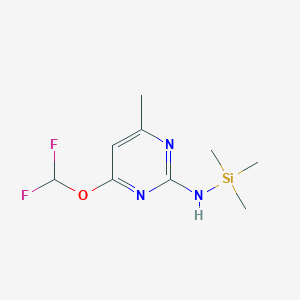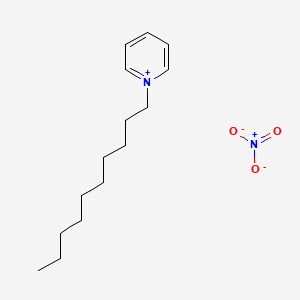
1-Decylpyridin-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylpyridin-1-ium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids highly valuable in various scientific and industrial applications. This compound, in particular, is a pyridinium-based ionic liquid, which means it contains a pyridine ring as part of its structure.
Preparation Methods
The synthesis of 1-Decylpyridin-1-ium nitrate typically involves the quaternization of pyridine with a decyl halide, followed by anion exchange to introduce the nitrate ion. The reaction conditions often include:
Quaternization: Pyridine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures.
Anion Exchange: The resulting 1-decylpyridinium halide is then subjected to anion exchange using a nitrate salt, such as sodium nitrate or silver nitrate, to form this compound
Chemical Reactions Analysis
1-Decylpyridin-1-ium nitrate can undergo various chemical reactions, including:
Oxidation and Reduction: As an ionic liquid, it can participate in redox reactions, often used in electrochemical applications.
Substitution Reactions: The nitrate ion can be replaced by other anions through metathesis reactions.
Precipitation Reactions: When mixed with certain metal salts, it can form precipitates, useful in separation processes
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like acetonitrile, ethanol, or water.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridinium salts and metal complexes.
Scientific Research Applications
1-Decylpyridin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Utilized in electrochemical devices, such as batteries and capacitors, due to its high ionic conductivity and thermal stability .
Mechanism of Action
The mechanism by which 1-Decylpyridin-1-ium nitrate exerts its effects is primarily through its ionic nature. The nitrate ion can participate in various chemical reactions, while the decylpyridinium cation can interact with other molecules through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Comparison with Similar Compounds
1-Decylpyridin-1-ium nitrate can be compared with other pyridinium-based ionic liquids, such as:
- 1-Butylpyridin-1-ium nitrate
- 1-Hexylpyridin-1-ium nitrate
- 1-Octylpyridin-1-ium nitrate
Compared to these similar compounds, this compound has a longer alkyl chain, which can enhance its hydrophobicity and influence its solubility and phase behavior. This makes it particularly useful in applications requiring non-polar solvents or surfactants .
Properties
CAS No. |
90265-05-7 |
|---|---|
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
1-decylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C15H26N.NO3/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;2-1(3)4/h9,11-12,14-15H,2-8,10,13H2,1H3;/q+1;-1 |
InChI Key |
OGRYTHFWWCKUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


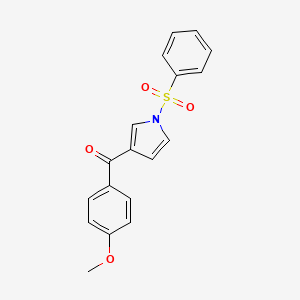
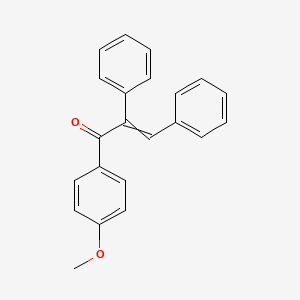
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)

![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
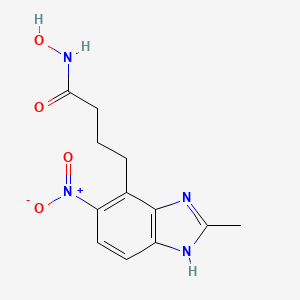
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
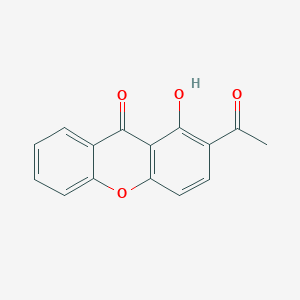
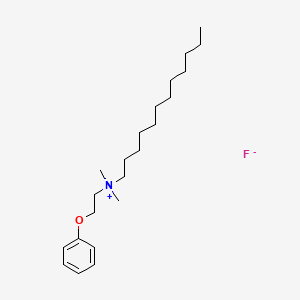
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
